1,1,3,3-Tetrabromoacetone

概要

説明

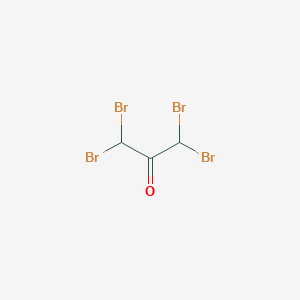

1,1,3,3-Tetrabromoacetone is an organic compound with the molecular formula C3H2Br4O. It is a brominated derivative of acetone, characterized by the presence of four bromine atoms attached to the carbon atoms. This compound is known for its use in various chemical reactions and its applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetrabromoacetone can be synthesized through the bromination of acetone. The reaction involves the addition of bromine to acetone in the presence of a catalyst, typically under controlled temperature conditions. The process can be summarized as follows:

Step 1: Acetone is mixed with bromine in a suitable solvent.

Step 2: A catalyst, such as iron or aluminum bromide, is added to facilitate the reaction.

Step 3: The reaction mixture is maintained at a specific temperature to ensure complete bromination.

Step 4: The product, this compound, is isolated and purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade equipment to handle the reactants and maintain the required reaction conditions. The product is then subjected to rigorous quality control measures to ensure its purity and consistency.

化学反応の分析

Types of Reactions: 1,1,3,3-Tetrabromoacetone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form less brominated derivatives or other organic compounds.

Cycloaddition Reactions: this compound can participate in cycloaddition reactions to form cyclic compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or ammonia can be used to replace bromine atoms with hydroxyl or amino groups.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Cycloaddition Reactions: These reactions often require specific catalysts and controlled temperature conditions.

Major Products Formed:

Substitution Reactions: Products include hydroxylated or aminated derivatives of this compound.

Reduction Reactions: Products include less brominated acetone derivatives.

Cycloaddition Reactions: Products include various cyclic organic compounds.

科学的研究の応用

Medicinal Chemistry

1,1,3,3-Tetrabromoacetone has been investigated for its potential bioactive properties:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties when derived from marine sources such as Asparagopsis taxiformis. It has shown effectiveness against various Gram-negative bacteria, making it a candidate for developing antimicrobial agents in agriculture and aquaculture .

- Antifouling Agents : The compound's ability to inhibit microbial growth suggests its potential use in antifouling applications within marine environments .

Environmental Applications

The compound's chemical structure allows it to be utilized in environmental monitoring and remediation:

- Pollution Control : Studies have indicated that brominated compounds like this compound can play a role in controlling microbial populations in aquatic environments, thus aiding in the management of water quality .

- Bioremediation : Its bioactive properties can be harnessed to enhance the degradation of pollutants in contaminated water bodies .

Material Science

In material science, this compound is used in the synthesis of advanced materials:

- Synthesis of Brominated Polymers : The compound serves as a precursor for synthesizing various brominated polymers that exhibit enhanced flame retardancy and thermal stability .

- Chemical Synthesis : It is involved in cycloaddition reactions that are crucial for creating complex organic molecules. For instance, its reaction with zinc and copper chloride has been documented for synthesizing derivatives useful in organic synthesis .

Case Study 1: Antimicrobial Properties

A study focused on extracting bioactive compounds from Asparagopsis highlighted the effectiveness of this compound against Gram-negative bacteria. The results demonstrated significant zones of inhibition in bacterial cultures treated with extracts containing this compound . This finding supports its potential application as a natural antimicrobial agent.

Case Study 2: Synthesis of Organic Compounds

In an experimental setup involving cycloaddition reactions with 9-(4-pentenyl)-anthracene, researchers utilized this compound to facilitate the formation of complex organic structures. This approach not only showcases the compound's utility but also emphasizes its role in advancing synthetic organic chemistry .

作用機序

The mechanism of action of 1,1,3,3-Tetrabromoacetone involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in electrophilic addition reactions, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and applications.

類似化合物との比較

1,1,3-Tribromoacetone: A brominated derivative with three bromine atoms.

1,1,1,3,3-Pentabromoacetone: A compound with five bromine atoms.

Comparison: 1,1,3,3-Tetrabromoacetone is unique due to its specific bromination pattern, which imparts distinct reactivity and properties. Compared to 1,1,3-Tribromoacetone, it has an additional bromine atom, enhancing its electrophilic nature. In contrast, 1,1,1,3,3-Pentabromoacetone has an extra bromine atom, making it more reactive but also more challenging to handle.

生物活性

1,1,3,3-Tetrabromoacetone (C₃H₂Br₄O) is a halogenated organic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. Its structure features four bromine atoms attached to an acetone backbone, which significantly influences its reactivity and interactions with biological systems. This article aims to provide a detailed overview of the biological activities associated with this compound, supported by case studies and research findings.

- Molecular Weight : 373.66 g/mol

- Chemical Structure :

- Chemical Structure

- Storage Conditions : Recommended storage at -20°C for stability.

Biological Activity Overview

This compound exhibits a range of biological activities, including antimicrobial, herbicidal, and potential anticancer properties. The following sections detail these activities based on recent studies.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, showing significant inhibition of growth at specific concentrations:

| Microorganism | Inhibition Zone (mm) | Concentration (ppm) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Pseudomonas aeruginosa | 12 | 100 |

These results suggest that tetrabromoacetone could be a candidate for developing new antimicrobial agents .

Herbicidal Activity

A study evaluated the herbicidal effects of this compound on the germination and growth of Sorghum bicolor. The findings indicated that at concentrations of 1000 ppm, the compound inhibited radicle growth significantly:

| Concentration (ppm) | Radicle Growth Inhibition (%) |

|---|---|

| 100 | 29 |

| 1000 | 80.2 |

These results highlight the potential use of tetrabromoacetone as a herbicide in agricultural applications .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. In vitro studies have shown that derivatives of tetrabromoacetone can induce apoptosis in cancer cell lines. For instance:

- Cell Line Tested : Human breast cancer cells (MCF-7)

- IC₅₀ Value : Approximately 50 µM after 48 hours of exposure

- Mechanism : Induction of oxidative stress leading to cell cycle arrest and apoptosis.

This anticancer potential warrants further investigation into its mechanisms and efficacy in vivo .

Case Study 1: Synthesis and Evaluation

In a study focused on synthesizing derivatives from tetrabromoacetone for biological evaluation, researchers reported successful transformations leading to novel compounds with enhanced biological activity. The study emphasized a chemo-enzymatic approach that allowed for the introduction of stereogenic centers efficiently while maintaining high yields .

Case Study 2: Comparative Analysis with Other Compounds

A comparative analysis was conducted between tetrabromoacetone and other halogenated acetones regarding their biological activities. Tetrabromoacetone showed superior antimicrobial effects compared to its dibromo and monochloro counterparts. This highlights the significance of bromination in enhancing biological activity .

特性

IUPAC Name |

1,1,3,3-tetrabromopropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Br4O/c4-2(5)1(8)3(6)7/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMNBOHOBWEEEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(Br)Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345973 | |

| Record name | 1,1,3,3-Tetrabromoacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22612-89-1 | |

| Record name | 1,1,3,3-Tetrabromoacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-Tetrabromoacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,1,3,3-Tetrabromoacetone contribute to the synthesis of complex molecules like dibenzohomobarrelenes?

A: this compound serves as a precursor to the highly reactive 1,3-dibromooxyallyl cation, a synthetic equivalent of the oxyallyl cation. [, ] This intermediate readily undergoes [4+3] cycloaddition reactions with dienes, such as anthracene. [] The research highlights its use in a multi-step synthesis of dibenzohomobarrelene derivatives, demonstrating its utility in building complex polycyclic structures. []

Q2: What are the structural characteristics of this compound and why is it particularly suitable for generating oxyallyl intermediates?

A: this compound (molecular formula: C3H2Br4O, molecular weight: 373.65 g/mol) is a tetra-halogenated ketone. [] The presence of four bromine atoms on the α-carbons enhances the electrophilicity of the carbonyl group. Upon treatment with zinc/copper couple and N,O-bis(trimethylsilyl)acetamide (BSA), it readily generates the 1,3-dibromooxyallyl cation. [] The bromine atoms stabilize this cationic intermediate, making it a useful synthetic tool for cycloaddition reactions.

Q3: Are there any specific safety considerations when working with this compound in the laboratory?

A: Yes, this compound is a powerful lachrymator, meaning it can irritate the eyes and cause tearing. [] Therefore, it should always be handled with caution in a well-ventilated fume hood. Skin contact should also be avoided, and any spills should be cleaned up immediately. Appropriate personal protective equipment, including gloves and eye protection, should be worn at all times when handling this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。